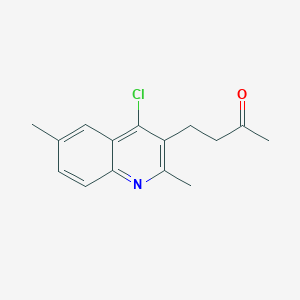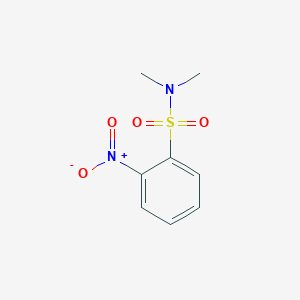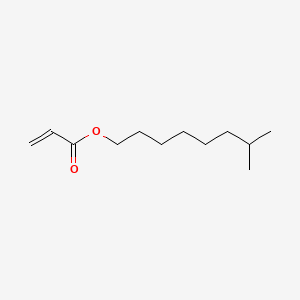
Isononyl acrylate
Übersicht
Beschreibung
Isononyl Acrylate is an acrylate, obtained by the reaction between acrylic acid and isononyl alcohol . It has the least glass transition temperature among all acrylates that are commercially available . Because of this particular feature, Isononyl Acrylate is used in adhesive applications .
Molecular Structure Analysis
The molecular formula of Isononyl Acrylate is C12H22O2 . The molecular weight is 198.31 g/mol . Unfortunately, the specific details about the molecular structure are not provided in the sources.
Physical And Chemical Properties Analysis
Isononyl Acrylate is a liquid at 20 degrees Celsius . It has a specific gravity of 0.89 at 20/20 and a refractive index of 1.44 .
Wissenschaftliche Forschungsanwendungen
Adhesives
- Summary of Application: Isononyl acrylate is used in adhesive applications due to its low glass transition temperature . It serves as the primary monomer in acrylic adhesives .
- Methods of Application: The adhesive is prepared by reacting acrylic acid with isononyl alcohol to obtain isononyl acrylate, which is then used as the primary monomer in the adhesive .
- Results or Outcomes: The use of isononyl acrylate in adhesives has led to the expansion of the isononyl acrylate market . The demand for these adhesives is increasing because they are cost-efficient and easy to use .
Paints and Coatings
- Summary of Application: Isononyl acrylate is used to modify the rheological characteristics in elastic paints . It is also used in coatings .
- Methods of Application: Isononyl acrylate is added to the paint or coating formulation to improve its rheological properties .
- Results or Outcomes: The addition of isononyl acrylate improves the performance of paints and coatings .
Pressure Sensitive Adhesive Tapes
- Summary of Application: Isononyl acrylate is used in the production of pressure sensitive adhesive tapes .
- Methods of Application: The adhesive for the tapes is prepared by reacting acrylic acid with isononyl alcohol to obtain isononyl acrylate .
- Results or Outcomes: The use of isononyl acrylate in pressure sensitive adhesive tapes has increased their demand .
Industrial Applications
- Summary of Application: Isononyl acrylate finds use in various industrial applications .
- Methods of Application: The specific methods of application vary depending on the industrial application .
- Results or Outcomes: The use of isononyl acrylate in industrial applications has contributed to the growth of the isononyl acrylate market .
Foam Tape
- Summary of Application: Isononyl acrylate may be used as an acrylic acid-based ester monomer for the adhesion and cohesion force of the foam tape .
- Methods of Application: The adhesive for the foam tape is prepared by reacting acrylic acid with isononyl alcohol to obtain isononyl acrylate .
- Results or Outcomes: The use of isononyl acrylate in foam tapes has increased their demand .
Flat Panel Display
- Summary of Application: Isononyl acrylate can be used as the acrylic acid-based ester monomer in an acrylic adhesive tape used on a flat panel display .
- Methods of Application: The adhesive for the tape used on the flat panel display is prepared by reacting acrylic acid with isononyl alcohol to obtain isononyl acrylate .
- Results or Outcomes: The use of isononyl acrylate in flat panel displays has increased their performance .
Foam Tape
- Summary of Application: Isononyl acrylate may be used as an acrylic acid-based ester monomer for the adhesion and cohesion force of the foam tape .
- Methods of Application: The adhesive for the foam tape is prepared by reacting acrylic acid with isononyl alcohol to obtain isononyl acrylate .
- Results or Outcomes: The use of isononyl acrylate in foam tapes has increased their demand . These tapes provide superior bonding with a tear-proof and permanent adhesive hold that rivals liquid adhesives and mechanical fasteners .
Flat Panel Display
- Summary of Application: Isononyl acrylate can be used as the acrylic acid-based ester monomer in an acrylic adhesive tape used on a flat panel display .
- Methods of Application: The adhesive for the tape used on the flat panel display is prepared by reacting acrylic acid with isononyl alcohol to obtain isononyl acrylate .
- Results or Outcomes: The use of isononyl acrylate in flat panel displays has increased their performance . These displays allow users to view data, graphics, text, and images .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methyloctyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGDKOCSSIRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199925 | |
| Record name | Isononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isononyl acrylate | |
CAS RN |
51952-49-9 | |
| Record name | Isononyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



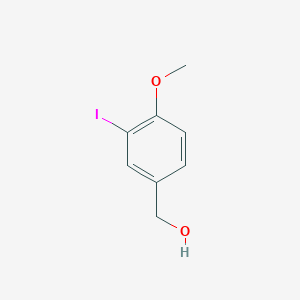
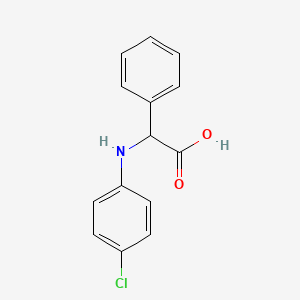
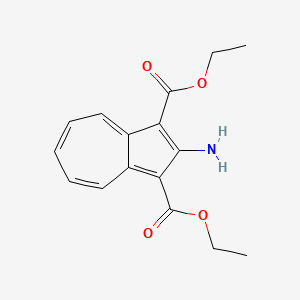
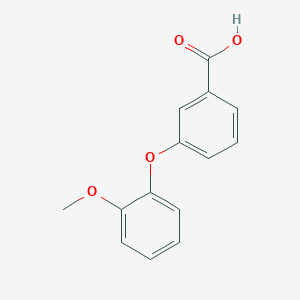
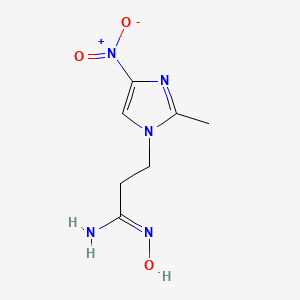
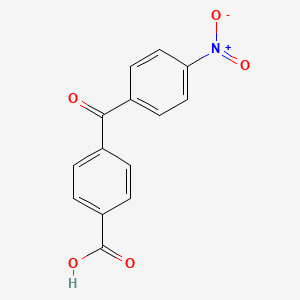
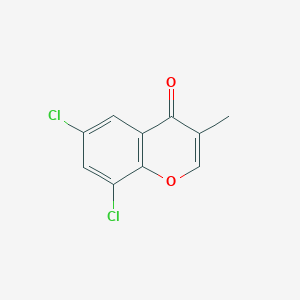
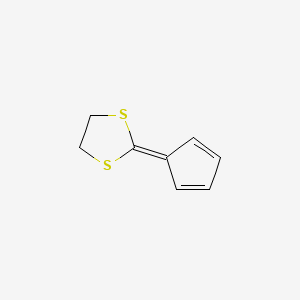
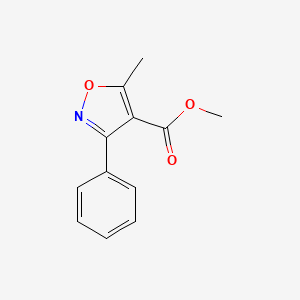
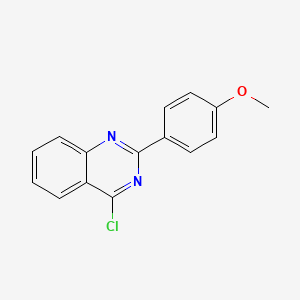
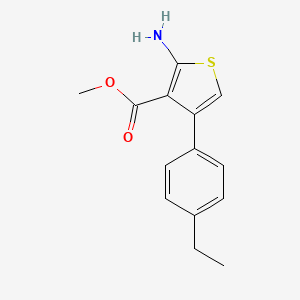
![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)
